molecular formula C2H2MgO6 B1143533 Magnesium bicarbonate CAS No. 12143-96-3

Magnesium bicarbonate

Cat. No. B1143533
Key on ui cas rn: 12143-96-3
M. Wt: 146.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08721998B2

Procedure details

The calcium oxide powder is digested by water at liquid to solid ratio of 2.5:1 (calculated by the weight of water and calcium oxide) for 60 mins at 80° C. to get calcium hydroxide slurry, and then brine is added by Ca/Mg molar ratio of 1.2:1 for a 60 mins reaction at 25° C. to get magnesium hydroxide slurry which is then filtered to get magnesium hydroxide cake. The magnesium hydroxide cake is mixed with water at liquid to solid ratio of 60:1 (calculated by the weight of water and magnesia), and then carbon dioxide gas is introduced into it to carbonize continuously at 20° C. Aqueous solution of magnesium bicarbonate (MgO: 18.6 g/L, Fe: 1.7 ppm, Al: 0.3 ppm) is obtained after filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
magnesia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Mg+2:2].[OH-].[C:4](=[O:6])=[O:5]>O>[C:4](=[O:1])([OH:6])[O-:5].[Mg+2:2].[C:4](=[O:1])([OH:6])[O-:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
magnesia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced into it
CUSTOM
Type
CUSTOM
Details
to carbonize continuously at 20° C

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08721998B2

Procedure details

The calcium oxide powder is digested by water at liquid to solid ratio of 2.5:1 (calculated by the weight of water and calcium oxide) for 60 mins at 80° C. to get calcium hydroxide slurry, and then brine is added by Ca/Mg molar ratio of 1.2:1 for a 60 mins reaction at 25° C. to get magnesium hydroxide slurry which is then filtered to get magnesium hydroxide cake. The magnesium hydroxide cake is mixed with water at liquid to solid ratio of 60:1 (calculated by the weight of water and magnesia), and then carbon dioxide gas is introduced into it to carbonize continuously at 20° C. Aqueous solution of magnesium bicarbonate (MgO: 18.6 g/L, Fe: 1.7 ppm, Al: 0.3 ppm) is obtained after filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
magnesia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Mg+2:2].[OH-].[C:4](=[O:6])=[O:5]>O>[C:4](=[O:1])([OH:6])[O-:5].[Mg+2:2].[C:4](=[O:1])([OH:6])[O-:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
magnesia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced into it
CUSTOM
Type
CUSTOM
Details
to carbonize continuously at 20° C

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.